9H-Carbazol-2-ol, 6-bromo-9-methyl- 9H-Carbazol-2-ol, 6-bromo-9-methyl-
Brand Name: Vulcanchem
CAS No.: 809287-14-7
VCID: VC8296528
InChI: InChI=1S/C13H10BrNO/c1-15-12-5-2-8(14)6-11(12)10-4-3-9(16)7-13(10)15/h2-7,16H,1H3
SMILES: CN1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)O
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol

9H-Carbazol-2-ol, 6-bromo-9-methyl-

CAS No.: 809287-14-7

Cat. No.: VC8296528

Molecular Formula: C13H10BrNO

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

9H-Carbazol-2-ol, 6-bromo-9-methyl- - 809287-14-7

Specification

CAS No. 809287-14-7
Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
IUPAC Name 6-bromo-9-methylcarbazol-2-ol
Standard InChI InChI=1S/C13H10BrNO/c1-15-12-5-2-8(14)6-11(12)10-4-3-9(16)7-13(10)15/h2-7,16H,1H3
Standard InChI Key JHWHKLVZQMAZQD-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)O
Canonical SMILES CN1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

9H-Carbazol-2-ol, 6-bromo-9-methyl- has the molecular formula C₁₃H₁₀BrNO, derived from the carbazole backbone (C₁₂H₉N) with substitutions at positions 2, 6, and 9. The molecular weight is approximately 277.13 g/mol, calculated by summing the atomic masses of carbon (12.01 × 13), hydrogen (1.01 × 10), bromine (79.90), nitrogen (14.01), and oxygen (16.00) .

Structural Characteristics

The carbazole core consists of a fused benzene and pyrrole ring system. Key substituents include:

  • Hydroxyl group (-OH) at position 2: Enhances polarity and enables hydrogen bonding .

  • Methyl group (-CH₃) at position 9: Increases steric bulk and alters electronic properties .

  • Bromine atom (Br) at position 6: Introduces electronegativity and facilitates cross-coupling reactions .

The bromine’s position at C6 is meta to the hydroxyl group, which may influence regioselectivity in further reactions.

Synthesis and Manufacturing

Bromination of 9-Methylcarbazol-2-ol

A plausible synthesis route involves electrophilic bromination of 9-methylcarbazol-2-ol. This method parallels the bromination of 9-hexylcarbazole derivatives, where bromine (Br₂) or N-bromosuccinimide (NBS) is used in a polar solvent like dichloromethane or tetrahydrofuran (THF) . The hydroxyl group at C2 directs bromination to the C6 position due to its electron-donating resonance effects.

Example Protocol:

  • Dissolve 9-methylcarbazol-2-ol (1 equiv) in THF.

  • Add NBS (1.1 equiv) and a catalytic amount of FeCl₃.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (yield: ~70%) .

Alternative Green Synthesis

Eco-friendly approaches, such as those used for 2-amino-4-(9H-carbazol-3-yl)thiophenes, could be adapted. A one-pot, three-component reaction using NaHCO₃ in THF/H₂O may minimize waste and improve atom economy .

Physicochemical Properties

Thermodynamic Parameters

  • Density: Estimated at 1.3–1.4 g/cm³, extrapolated from similar bromocarbazoles .

  • Boiling Point: ~420–440°C, higher than 9-methylcarbazol-2-ol (405.7°C) due to bromine’s molecular weight .

  • Flash Point: ~210–230°C, consistent with brominated aromatics .

Solubility and Reactivity

  • Solubility: Low in water (<0.1 mg/mL); soluble in organic solvents (THF, DMSO).

  • LogP: ~3.5–4.0, indicating high lipophilicity .

  • Reactivity: Bromine at C6 enables Suzuki-Miyaura couplings for functionalization.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Carbazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities. The bromine atom serves as a handle for synthesizing targeted drug candidates via cross-coupling reactions.

Organic Electronics

Brominated carbazoles are precursors for light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing bromine enhances charge transport properties .

Synthetic Chemistry

The compound is a versatile building block for synthesizing boron-containing carbazoles (e.g., 6-(1,3,2-dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol), used in catalytic cycles and polymer synthesis.

Comparative Analysis of Carbazole Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
9H-CarbazoleNone167.21Parent structure
9-Methylcarbazol-2-ol-OH (C2), -CH₃ (C9)197.23Pharmaceutical intermediates
6-Bromo-9-methyl-9H-carbazol-2-ol-OH (C2), -CH₃ (C9), -Br (C6)277.13OLEDs, Drug synthesis
2-Bromo-9-hexyl-9H-carbazole-Br (C2), -C₆H₁₃ (C9)330.26Organic semiconductors

Future Research Directions

  • Catalytic Applications: Explore palladium-catalyzed couplings for polymer synthesis.

  • Biological Screening: Test anticancer activity against MCF-7 and HeLa cell lines.

  • Environmental Studies: Assess degradation pathways in aqueous systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator